Zatosetron

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zatosetron involves several key steps. One of the primary synthetic routes starts with tropinone and 5-chlorosalicylic acid . The process includes the stereoselective formation of 3-endo-tropanamine and a Claisen rearrangement to produce a crucial benzofuran intermediate . Another method involves the combination of the acid chloride derived from 5-chloro-2,3-dihydro-2,2-dimethyl-7-benzofuran carboxylic acid with 3-endo-tropanamine .

Industrial Production Methods: For industrial production, the synthesis of this compound maleate has been developed to address several key issues, including the supply and quality of the critical raw material tropinone . Improvements in the stereoselective formation of intermediates and compatibility with existing manufacturing capabilities have also been a focus .

Analyse Chemischer Reaktionen

Types of Reactions: Zatosetron undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include acid chlorides, reducing agents, and stereoselective catalysts . The conditions often involve reflux and the use of solvents like toluene .

Major Products Formed: The major products formed from these reactions include N-desmethyl this compound and 3-hydroxy-zatosetron . These metabolites are significant in both human and animal studies .

Wissenschaftliche Forschungsanwendungen

Zatosetron has a wide range of scientific research applications. It has been studied extensively for its antinauseant effects in both animal and human trials . Additionally, it has shown effectiveness as an anxiolytic . In the field of neuropharmacology, this compound has been used in studies related to serotonin receptor antagonism . Its chronic toxicity, metabolism, and pharmacokinetics have also been characterized in various animal models .

Wirkmechanismus

Zatosetron exerts its effects by acting as an antagonist at the serotonin 5-HT3 receptor . This receptor is involved in the regulation of nausea and anxiety. By blocking this receptor, this compound prevents the activation of non-selective cation channels, which in turn modulates serotonin-sensitive gastrointestinal and sensory processes . This mechanism is similar to other 5-HT3 receptor antagonists like ondansetron .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Zatosetron include ondansetron, granisetron, and tropisetron . These compounds also act as 5-HT3 receptor antagonists and are used for their antinauseant and anxiolytic effects .

Uniqueness: What sets this compound apart from these similar compounds is its long duration of action and its ability to produce antinauseant effects without stimulating gastrointestinal transport . This makes it particularly useful in clinical settings where prolonged action is desired without the side effects associated with increased gastrointestinal motility .

Eigenschaften

CAS-Nummer |

123482-22-4 |

|---|---|

Molekularformel |

C19H25ClN2O2 |

Molekulargewicht |

348.9 g/mol |

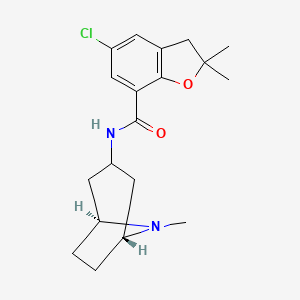

IUPAC-Name |

5-chloro-2,2-dimethyl-N-[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)/t13?,14-,15?/m1/s1 |

InChI-Schlüssel |

SPKBYQZELVEOLL-SHARSMKWSA-N |

SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C |

Isomerische SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CCC(C3)N4C)C |

Kanonische SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

123482-23-5 (maleate) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-7-benzofurancarboxamide LY 277359 LY 277359 maleate LY-277359 zatosetron zatosetron maleate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.